Ethyl geranyl ether

Catalog No.
S3712833
CAS No.
40267-72-9
M.F
C12H22O
M. Wt
182.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl geranyl ether

CAS Number

40267-72-9

Product Name

Ethyl geranyl ether

IUPAC Name

1-ethoxy-3,7-dimethylocta-2,6-diene

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

InChI

InChI=1S/C12H22O/c1-5-13-10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3

InChI Key

LOUIMJFJROISMD-UHFFFAOYSA-N

SMILES

CCOCC=C(C)CCC=C(C)C

Canonical SMILES

CCOCC=C(C)CCC=C(C)C

Ethyl geranyl ether, chemically known as 1-ethoxy-3,7-dimethylocta-2,6-diene, is a colorless to pale yellow liquid characterized by a camphor-like odor. As a terpene ether, it is derived from geraniol, a natural compound found in various essential oils. Ethyl geranyl ether is recognized for its pleasant aroma and is widely utilized in the fragrance and flavor industries due to its appealing scent profile. Its structural formula includes an ether functional group that distinguishes it from other related compounds, contributing to its unique chemical properties and stability .

  • Oxidation: It can be oxidized to yield aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert ethyl geranyl ether into alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can form various ethers or esters when reacted with nucleophiles such as sodium ethoxide or potassium tert-butoxide .

Major Products Formed

  • Oxidation Products: Geranyl acetone or citral.
  • Reduction Products: Geraniol.
  • Substitution Products: Various substituted ethers .

Research into the biological activities of ethyl geranyl ether has revealed potential antimicrobial and anti-inflammatory properties. The compound is being investigated for its therapeutic potential, particularly in the context of its bioactive properties. Studies suggest that it may interact with biological pathways relevant to inflammation and microbial resistance, although further research is necessary to fully elucidate these mechanisms .

Ethyl geranyl ether can be synthesized through the following methods:

  • Etherification Reaction: The primary method involves the etherification of geraniol with ethanol in the presence of an acid catalyst, such as sulfuric acid. This reaction typically occurs under reflux conditions to ensure complete conversion of the reactants.
  • Industrial Production: In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and improve yield. This process often includes purification steps like distillation to eliminate unreacted materials and by-products .

Ethyl geranyl ether finds applications across various fields:

  • Fragrance and Flavor Industry: It is extensively used in perfumery and flavoring due to its pleasant aroma.
  • Chemical Research: It serves as a model compound for studying etherification reactions and terpene behavior.
  • Biological Research: Investigated for potential therapeutic applications owing to its antimicrobial and anti-inflammatory properties.
  • Industrial Uses: Acts as an intermediate in the synthesis of other chemical compounds .

The interaction studies of ethyl geranyl ether focus on its metabolic pathways and potential interactions with biological systems. It is expected that this compound undergoes metabolic processes similar to other terpenes, potentially releasing acetaldehyde during metabolism. This aspect is significant for understanding its safety profile and biological effects at low concentrations used in cosmetics and food products . The metabolism of ethyl geranyl ether is anticipated to be slower than that of similar compounds like geranyl acetate due to the less reactive nature of ether moieties .

Ethyl geranyl ether shares structural similarities with several related compounds. A comparison highlights its unique characteristics:

Compound NameFunctional GroupStabilityReactivity
Ethyl geranyl etherEtherHighLower than esters
Geranyl acetateEsterModerateHigher than ethers
Geranyl butyrateEsterModerateHigher than ethers
Geranyl hexanoateEsterModerateHigher than ethers
Geranyl octanoateEsterModerateHigher than ethers

Uniqueness of Ethyl Geranyl Ether

Ethyl geranyl ether's unique ether functional group imparts distinct chemical properties compared to esters like geranyl acetate. Ethers generally exhibit higher stability and different reactivity patterns, making ethyl geranyl ether particularly valuable in applications requiring stability .

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Exact Mass

182.167065321 g/mol

Monoisotopic Mass

182.167065321 g/mol

Heavy Atom Count

13

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

2,6-Octadiene, 1-ethoxy-3,7-dimethyl-, (2Z)-: INACTIVE
2,6-Octadiene, 1-ethoxy-3,7-dimethyl-: ACTIVE

Dates

Last modified: 08-20-2023

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